Benzene, 1,1'-(2,4-diiodo-1-butenylidene)bis[4-methoxy-
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Overview
Description
Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis[4-methoxy-] is a complex organic compound characterized by the presence of benzene rings substituted with iodine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis[4-methoxy-] typically involves the reaction of 1,4-diiodobenzene with appropriate methoxy-substituted benzene derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis[4-methoxy-] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of deiodinated or demethoxylated products.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce simpler aromatic compounds.
Scientific Research Applications
Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis[4-methoxy-] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis[4-methoxy-] involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-(1-butenylidene)bis-: Similar in structure but lacks the iodine and methoxy substitutions.
1,4-Diiodobenzene: Contains iodine atoms but lacks the butenylidene and methoxy groups.
Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis[4-chloro-]: Similar structure with chlorine substitutions instead of methoxy groups.
Uniqueness
Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis[4-methoxy-] is unique due to its specific combination of iodine and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
698389-62-7 |
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Molecular Formula |
C18H18I2O2 |
Molecular Weight |
520.1 g/mol |
IUPAC Name |
1-[2,4-diiodo-1-(4-methoxyphenyl)but-1-enyl]-4-methoxybenzene |
InChI |
InChI=1S/C18H18I2O2/c1-21-15-7-3-13(4-8-15)18(17(20)11-12-19)14-5-9-16(22-2)10-6-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
ZSMORTHPHJBVCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(CCI)I)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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